molecular formula C15H15N3O2 B11725591 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

Cat. No.: B11725591
M. Wt: 269.30 g/mol
InChI Key: MNFHPLAACXQPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylurea core substituted with a hydroxy-C-methylcarbonimidoyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves several steps, typically starting with the preparation of the phenylurea core. The hydroxy-C-methylcarbonimidoyl group is then introduced through a series of reactions, including nitration, reduction, and hydrolysis. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxy-C-methylcarbonimidoyl group plays a crucial role in its reactivity, allowing it to bind to target molecules and exert its effects. Detailed studies on its molecular targets and pathways are available in scientific literature .

Comparison with Similar Compounds

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:

  • 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one
  • (NE)-N-[1-[4-[2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

InChI

InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19)

InChI Key

MNFHPLAACXQPQT-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.